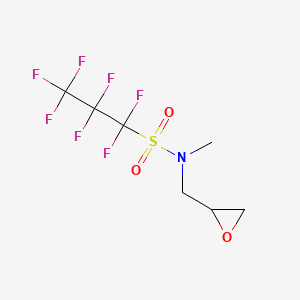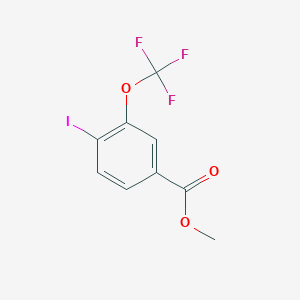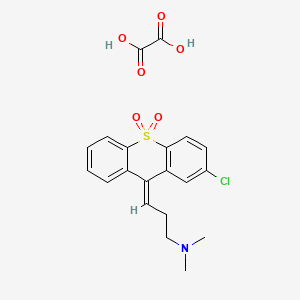
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether is a derivative of Alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is found in common edible crops and is known for its genotoxic properties, particularly its ability to inhibit the activity of various DNA-topoisomerases, leading to an increase in DNA strand breaks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether involves the conjugation of Alternariol-9-methyl Ether with glucose. This process can be achieved through enzymatic or chemical glycosylation. In enzymatic glycosylation, glycosyltransferases are used to transfer glucose from a donor molecule to Alternariol-9-methyl Ether. Chemical glycosylation typically involves the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound can be carried out using biotechnological methods involving the cultivation of Alternaria fungi on suitable substrates. The fungi produce Alternariol-9-methyl Ether, which can then be extracted and subjected to glycosylation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of glycosylated mycotoxins.
Biology: Investigated for its genotoxic effects and its role in the metabolism of mycotoxins in plants and fungi.
Medicine: Studied for its potential anticancer properties due to its ability to inhibit DNA-topoisomerases and induce DNA strand breaks.
Industry: Used in the development of analytical methods for detecting mycotoxins in food and feed.
Mecanismo De Acción
The mechanism of action of 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether involves the inhibition of DNA-topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, the compound increases the rate of DNA strand breaks, leading to genotoxic effects. This mechanism is similar to that of other Alternariol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Alternariol: The parent compound, known for its genotoxic properties.
Alternariol-9-methyl Ether: A methylated derivative with similar genotoxic effects.
Alternariol-3-sulfate: A sulfate conjugate with different metabolic properties.
Uniqueness
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether is unique due to its glycosylation, which affects its solubility, stability, and metabolic pathways. This glycosylation can influence the compound’s bioavailability and toxicity, making it distinct from its non-glycosylated counterparts.
Propiedades
Fórmula molecular |
C21H22O10 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
7-hydroxy-9-methoxy-1-methyl-3-[(2S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H22O10/c1-8-3-10(29-21-19(26)18(25)17(24)14(7-22)31-21)6-13-15(8)11-4-9(28-2)5-12(23)16(11)20(27)30-13/h3-6,14,17-19,21-26H,7H2,1-2H3/t14?,17?,18?,19?,21-/m1/s1 |
Clave InChI |
UXFHGJBARUQTBN-UZIMKMPXSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)


![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)


![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)

![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)

![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
